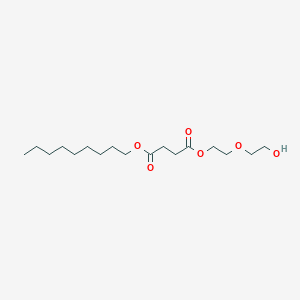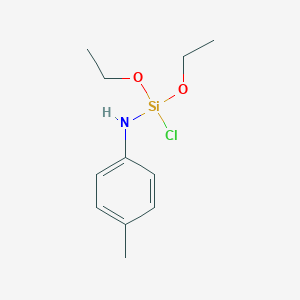
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine is an organosilicon compound with the molecular formula C11H18ClNO2Si This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, two ethoxy groups, and an N-(4-methylphenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine typically involves the reaction of 1-chloro-1,1-diethoxysilane with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or aqueous acids to form silanols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ethoxy groups.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Various substituted silanamines.
Hydrolysis: Silanols and ethanol.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with other atoms, allowing the compound to act as a cross-linking agent in polymers. Additionally, the presence of the N-(4-methylphenyl) group can influence the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-1,1-dimethoxy-N-(4-methylphenyl)silanamine
- 1-Chloro-1,1-diethoxy-N-(4-ethylphenyl)silanamine
- 1-Chloro-1,1-diethoxy-N-(4-methoxyphenyl)silanamine
Uniqueness
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine is unique due to the specific combination of its substituents, which confer distinct chemical properties. The presence of the ethoxy groups enhances its solubility in organic solvents, while the N-(4-methylphenyl) group provides steric hindrance, affecting its reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
110063-92-8 |
|---|---|
Molekularformel |
C11H18ClNO2Si |
Molekulargewicht |
259.80 g/mol |
IUPAC-Name |
N-[chloro(diethoxy)silyl]-4-methylaniline |
InChI |
InChI=1S/C11H18ClNO2Si/c1-4-14-16(12,15-5-2)13-11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZHABNLVUAFCDRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](NC1=CC=C(C=C1)C)(OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
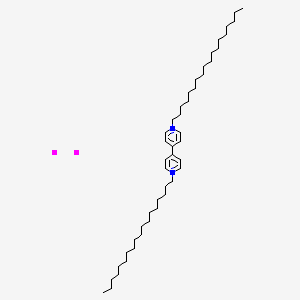
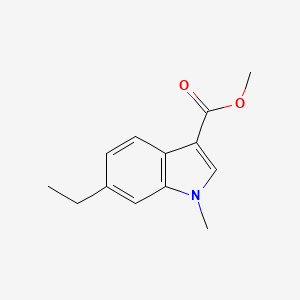
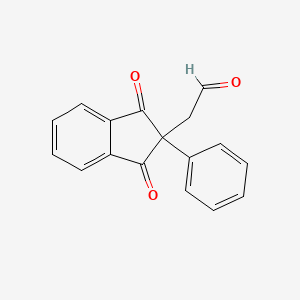
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
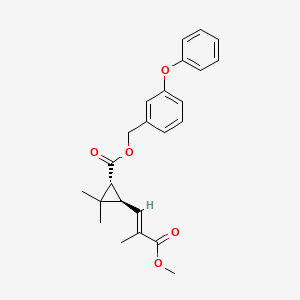
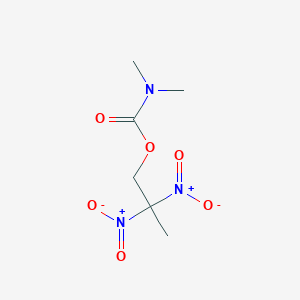
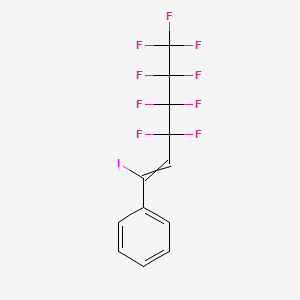
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
